molecular formula C10H9ClO3 B12562346 Propanoic acid, 2-oxo-, (4-chlorophenyl)methyl ester CAS No. 197069-15-1

Propanoic acid, 2-oxo-, (4-chlorophenyl)methyl ester

Cat. No.: B12562346
CAS No.: 197069-15-1
M. Wt: 212.63 g/mol
InChI Key: RNRGSQPWZXGMGP-UHFFFAOYSA-N
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Description

Propanoic acid, 2-oxo-, (4-chlorophenyl)methyl ester is an organic compound with a complex structure that includes a propanoic acid backbone, an oxo group, and a (4-chlorophenyl)methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-oxo-, (4-chlorophenyl)methyl ester typically involves the esterification of propanoic acid derivatives with (4-chlorophenyl)methanol. One common method is the reaction of propanoic acid, 2-oxo-, with (4-chlorophenyl)methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-oxo-, (4-chlorophenyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Various ester derivatives depending on the nucleophile used

Scientific Research Applications

Propanoic acid, 2-oxo-, (4-chlorophenyl)methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2-oxo-, (4-chlorophenyl)methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active propanoic acid derivative, which can then interact with enzymes or receptors in biological systems. The oxo group plays a crucial role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-oxo-, methyl ester
  • Propanoic acid, 2-methyl-, 4-fluorophenyl ester
  • Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester

Uniqueness

Propanoic acid, 2-oxo-, (4-chlorophenyl)methyl ester is unique due to the presence of the (4-chlorophenyl)methyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

197069-15-1

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

(4-chlorophenyl)methyl 2-oxopropanoate

InChI

InChI=1S/C10H9ClO3/c1-7(12)10(13)14-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3

InChI Key

RNRGSQPWZXGMGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)OCC1=CC=C(C=C1)Cl

Origin of Product

United States

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